![molecular formula C7H4ClNO2 B13670924 4-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13670924.png)
4-Chlorobenzo[c]isoxazol-3(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorobenzo[c]isoxazol-3(1H)-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are characterized by a five-membered ring containing one nitrogen and one oxygen atom. The presence of a chlorine atom at the 4-position of the benzene ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzo[c]isoxazol-3(1H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzoyl chloride with hydroxylamine hydrochloride, followed by cyclization under acidic conditions. Another approach involves the use of nitrile oxides and alkynes in a 1,3-dipolar cycloaddition reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chlorobenzo[c]isoxazol-3(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
4-Chlorobenzo[c]isoxazol-3(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Chlorobenzo[c]isoxazol-3(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For instance, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting antimicrobial or anticancer activities. The exact pathways and molecular targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Isoxazole: A parent compound with a similar ring structure but without the chlorine substitution.
4-Chlorobenzo[d]isoxazol-3-amine: A closely related compound with an amine group instead of a ketone.
Benzo[c]isoxazole: Another analog with different substituents on the benzene ring.
Uniqueness: 4-Chlorobenzo[c]isoxazol-3(1H)-one is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H4ClNO2 |
|---|---|
Poids moléculaire |
169.56 g/mol |
Nom IUPAC |
4-chloro-1H-2,1-benzoxazol-3-one |
InChI |
InChI=1S/C7H4ClNO2/c8-4-2-1-3-5-6(4)7(10)11-9-5/h1-3,9H |
Clé InChI |
UIJVQVXICNRNDN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)C(=O)ON2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




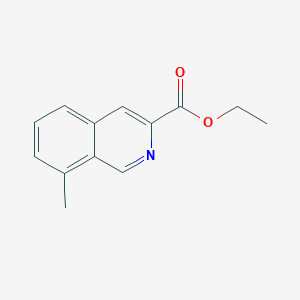
![7-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13670861.png)
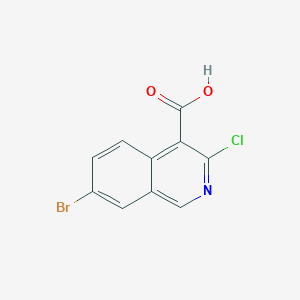

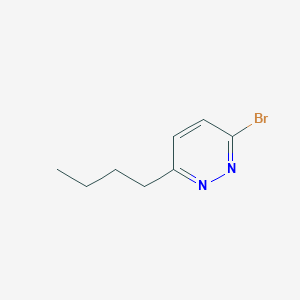


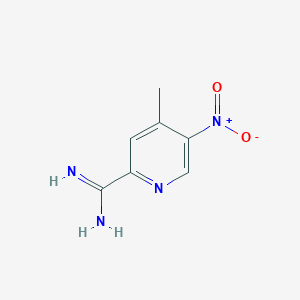
![Ethyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13670908.png)
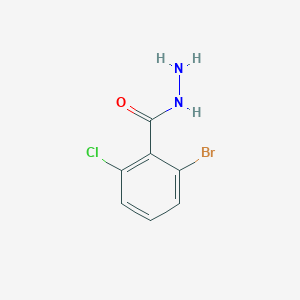

![5-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13670934.png)
